In-Depth Technical Guide: Properties and Applications of 2-[(Pyrrolidine-1-carbothioyl)sulfanyl]propanoic Acid
In-Depth Technical Guide: Properties and Applications of 2-[(Pyrrolidine-1-carbothioyl)sulfanyl]propanoic Acid
Executive Summary
The compound 2-[(pyrrolidine-1-carbothioyl)sulfanyl]propanoic acid (PCSPA) represents a highly versatile molecule that bridges the disciplines of macromolecular engineering and molecular pharmacology. Structurally, it is a dithiocarbamate derivative featuring a pyrrolidine ring and a propanoic acid moiety. In polymer chemistry, it functions as a highly specialized Reversible Addition-Fragmentation chain Transfer (RAFT) agent optimized for Less Activated Monomers (LAMs)[1]. In biomedical applications, the pyrrolidine dithiocarbamate (PDTC) core acts as a potent metal chelator, antioxidant, and inhibitor of the NF-κB inflammatory pathway[2].
This whitepaper provides an authoritative, deep-dive analysis into the physicochemical properties, mechanistic pathways, and field-validated experimental protocols for utilizing PCSPA in both polymer synthesis and pharmacological assays.
Structural and Physicochemical Profiling
The dual utility of PCSPA is entirely dictated by its specific molecular architecture. To understand its reactivity, we must deconstruct the molecule into its functional domains:
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The Z-Group (Pyrrolidine Ring): In RAFT polymerization, the Z-group controls the reactivity of the thiocarbonyl (C=S) double bond. In PCSPA, the nitrogen atom of the pyrrolidine ring is directly bonded to the thiocarbonyl carbon. The lone pair of electrons on the nitrogen delocalizes into the C=S bond, creating a zwitterionic resonance structure. This delocalization significantly decreases the reactivity of the C=S bond toward radical addition[3].
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The R-Group (2-Propanoic Acid): The R-group must be a good homolytic leaving group and an efficient re-initiator. The secondary carbon of the propanoic acid moiety forms a stable radical that readily re-initiates polymerization. Furthermore, the carboxylic acid provides a terminal functional handle on the resulting polymer, enabling downstream bioconjugation (e.g., EDC/NHS coupling to proteins).
Quantitative Data Summaries
Table 1: Physicochemical & Structural Parameters of PCSPA
| Property | Value / Description |
| IUPAC Name | 2-[(pyrrolidine-1-carbothioyl)sulfanyl]propanoic acid |
| Molecular Formula | C₈H₁₃NO₂S₂ |
| Molecular Weight | 219.32 g/mol |
| Z-Group | Pyrrolidine (N-linked to thiocarbonyl) |
| R-Group | 2-Propanoic acid (Secondary carbon leaving group) |
| Primary Utility | RAFT Chain Transfer Agent (CTA), Metal Chelator |
| Target Monomer Class | Less Activated Monomers (LAMs; e.g., NVP, VAc) |
Table 2: RAFT Agent Selection Matrix
| CTA Class | Z-Group Characteristics | R-Group Leaving Ability | Optimal Monomer Class | Example Monomers |
| Dithiobenzoates | Aryl (High C=S reactivity) | High | MAMs | Styrene, Methacrylates |
| Trithiocarbonates | Alkylthio (Moderate C=S reactivity) | High | MAMs | Acrylates, Acrylamides |
| Dithiocarbamates | Amine (N-lone pair delocalization) | Moderate to High | LAMs | N-vinylpyrrolidone (NVP) |
| Xanthates | Alkoxy (O-lone pair delocalization) | Moderate | LAMs | Vinyl acetate (VAc) |
Macromolecular Engineering: RAFT Polymerization of LAMs
When polymerizing Less Activated Monomers (LAMs) like N-vinylpyrrolidone (NVP), the propagating radical is highly reactive and unstable. If a highly reactive RAFT agent (like a dithiobenzoate) is used, the propagating radical will add to the CTA, but the resulting intermediate radical will be too stable to fragment. This leads to severe rate retardation or complete inhibition. PCSPA, a dithiocarbamate, solves this by lowering the C=S reactivity to match the high reactivity of the LAM radical, ensuring rapid addition-fragmentation equilibrium[1][3].
Figure 1: RAFT polymerization mechanism utilizing PCSPA as the chain transfer agent.
Protocol: Synthesis of Carboxylic Acid-Terminated Poly(N-vinylpyrrolidone) (PVP)
This protocol describes the synthesis of well-defined, end-functionalized PVP using PCSPA. The resulting polymer will have a pyrrolidine dithiocarbamate group at the ω-end and a carboxylic acid at the α-end.
Reagents & Materials:
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N-vinylpyrrolidone (NVP) (Purified via basic alumina column to remove inhibitors)
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PCSPA (RAFT Agent)
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Azobisisobutyronitrile (AIBN) (Recrystallized from methanol)
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1,4-Dioxane (Anhydrous)
Step-by-Step Methodology:
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Preparation of the Reaction Mixture: In a Schlenk flask, dissolve NVP (10.0 g, 90 mmol), PCSPA (0.197 g, 0.9 mmol), and AIBN (0.014 g, 0.09 mmol) in 10 mL of anhydrous 1,4-dioxane.
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Causality Check: The molar ratio of [Monomer]:[CTA]:[Initiator] is set to 100:1:0.1. A low initiator concentration ensures that the vast majority of polymer chains are initiated by the R-group of the CTA, preserving high end-group fidelity.
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Degassing (Critical Step): Seal the Schlenk flask and subject the mixture to four consecutive freeze-pump-thaw cycles.
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Causality Check: Oxygen is a highly efficient diradical that rapidly reacts with propagating carbon-centered radicals to form stable peroxy radicals. Failing to remove oxygen will result in a complete failure of the RAFT equilibrium, leading to dead chains and broad molecular weight distributions.
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Polymerization: Backfill the flask with ultra-pure Nitrogen or Argon and immerse it in a pre-heated oil bath at 60 °C for 16 hours.
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Quenching & Purification: Terminate the polymerization by rapidly cooling the flask in an ice bath and exposing the mixture to atmospheric oxygen. Dilute the mixture with a small amount of THF and precipitate dropwise into a 10-fold excess of cold diethyl ether.
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Validation: Filter the resulting white/pale-yellow powder and dry under vacuum at 40 °C. Analyze via Gel Permeation Chromatography (GPC) to confirm a low dispersity (Đ < 1.2) and ¹H-NMR to calculate monomer conversion and confirm the presence of the terminal carboxylic acid protons.
Pharmacological Properties: NF-κB Inhibition & Metal Chelation
Beyond polymer chemistry, the pyrrolidine dithiocarbamate (PDTC) core of PCSPA is a highly bioactive pharmacophore. PDTC derivatives are extensively documented as potent antioxidants, antibacterial agents, and inhibitors of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB)[2][4]. The addition of the propanoic acid moiety enhances aqueous solubility, making it a highly viable candidate for targeted drug delivery systems.
Mechanism of Action
The NF-κB pathway is a master regulator of inflammatory responses. Upon stimulation by pro-inflammatory cytokines (e.g., TNF-α) or endotoxins (e.g., LPS), the IκB kinase (IKK) complex is activated. IKK phosphorylates IκBα, marking it for proteasomal degradation and allowing NF-κB to translocate to the nucleus to drive inflammatory gene expression.
PCSPA acts upstream of IκBα degradation. Its dithiocarbamate core chelates intracellular transition metals (specifically Zn²⁺ and Cu²⁺)[4], which are critical for the catalytic activity of upstream kinases and for the generation of Reactive Oxygen Species (ROS). By sequestering these metals and acting as a direct radical scavenger, PCSPA effectively paralyzes the IKK complex, preventing IκBα phosphorylation and halting the inflammatory cascade[2].
Figure 2: Mechanism of NF-κB pathway inhibition by the PDTC derivative PCSPA.
Protocol: In Vitro Validation of NF-κB Inhibition
To validate the anti-inflammatory efficacy of PCSPA, the following self-validating cellular assay protocol is recommended.
Reagents & Materials:
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RAW 264.7 Murine Macrophage Cell Line
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Lipopolysaccharide (LPS) from E. coli O111:B4
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PCSPA (Dissolved in DMSO, final DMSO concentration < 0.1%)
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Nuclear Extraction Kit & p65 Transcription Factor Assay Kit (or Western Blot antibodies for p65 and Lamin B1)
Step-by-Step Methodology:
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Cell Seeding: Seed RAW 264.7 cells in 6-well plates at a density of 1×106 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37 °C in a 5% CO₂ atmosphere.
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Pre-treatment: Aspirate media and replace with fresh media containing varying concentrations of PCSPA (e.g., 0, 10, 50, and 100 µM). Include a vehicle control (0.1% DMSO). Incubate for 2 hours.
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Causality Check: Pre-treatment is required to allow the dithiocarbamate to permeate the cell membrane, establish intracellular metal chelation, and prime the cellular redox state before the inflammatory insult is introduced.
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Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for exactly 30 minutes.
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Causality Check: NF-κB translocation is a rapid, transient event. A 30-minute window captures the peak nuclear accumulation of the p65 subunit before negative feedback loops (like the resynthesis of IκBα) begin to mask the data.
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Fractionation: Wash cells with ice-cold PBS. Lyse cells using a hypotonic buffer supplemented with protease and phosphatase inhibitors to extract the cytosolic fraction. Centrifuge, collect the pellet (intact nuclei), and lyse with a high-salt nuclear extraction buffer.
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Quantification: Analyze the nuclear extracts via Western Blot targeting the p65 subunit. Use Lamin B1 as a nuclear loading control to ensure trustworthiness of the quantitative densitometry. A successful assay will show a dose-dependent decrease in nuclear p65 in the PCSPA-treated groups compared to the LPS-only positive control.
References
- Recent Advances in the Synthesis of Complex Macromolecular Architectures Based on Poly(N-vinyl pyrrolidone) and the RAFT Polymerization Technique. National Center for Biotechnology Information (NIH).
- Antibacterial activity of pyrrolidine dithiocarbamate. National Center for Biotechnology Information (NIH/PubMed).
- RAFT Aqueous Dispersion Polymerization of N-(2-(Methacryloyloxy)ethyl)pyrrolidone: A Convenient Low Viscosity Route to High Molecular Weight Water-Soluble Copolymers. ACS Publications.
- Pyrrolidine dithiocarbamate attenuates the development of acute and chronic inflammation. ResearchGate.
Sources
- 1. Recent Advances in the Synthesis of Complex Macromolecular Architectures Based on Poly(N-vinyl pyrrolidone) and the RAFT Polymerization Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antibacterial activity of pyrrolidine dithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
